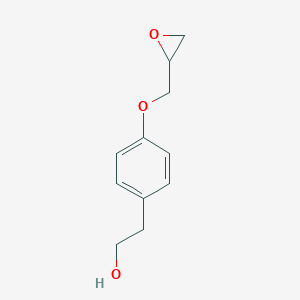

2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol

Overview

Description

“2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol” is a compound useful in organic synthesis . It is also known as “4-(2-Oxiranylmethoxy)benzeneethanol” with the CAS number 104857-48-9 .

Synthesis Analysis

The synthesis of “this compound” involves the use of 4-Hydroxyphenyl and Epichlorohydrin . This efficient pathway is reproducible and can be performed on a large scale in the laboratory .Molecular Structure Analysis

The molecular formula of “this compound” is C11H14O3 . The structure of this compound includes an epoxy monomer, C24H22O5, with a dihedral angle in the biphenyl residue indicating a nearly coplanar conformation .Chemical Reactions Analysis

The chemical reactions of “this compound” involve the formation of epoxide rings. Each of the epoxide rings is disordered and was resolved over two alternative positions with site-occupancy ratios .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.22700, a density of 1.184g/cm3, and a boiling point of 338.569ºC at 760 mmHg . The flash point is 158.561ºC .Scientific Research Applications

It is used for preparing mixtures of isomers of 1,2,4-butanetriol and 1,3-dioxan-4-ylmethanol (G. Raskil’dina, Y. Borisova, & S. S. Zlotskii, 2018).

The compound facilitates selective oxidation of alcohols to ketones in high yield (92-99%) under mild conditions and within short reaction times (2-20 minutes) (R. Curci, M. Fiorentino, C. Fusco, & R. Mello, 1991).

It serves as a model for a potential intermediate in the pyrolysis of lignocellulosics, contributing to the cleavage of the α-aryl ether substructure (K. Kuroda, 1995).

The compound is studied for the redox behavior of biologically important aniline derivatives (Hanif Subhan et al., 2015).

It's used in producing 2-aceyloxy-1-phenylthio derivatives in high yield using 18-crown-6-metal complexes and tetrabutylammonium salt (T. Iizawa, Akira Goto, & T. Nishikubo, 1989).

Its application extends to synthesizing 1,2,4 triazole derivatives and screening for their biological activity (F. Havaldar & Abhay R. Patil, 2008).

It is utilized in the synthesis of natural phyllodulcin (A. Ramacciotti, A. Fiaschi, & E. Napolitano, 1996).

The compound is a precursor for NLO active polyurethanes in electro-optical active polyurethanes (Edgars Jecs et al., 2009).

2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol is used in the clean and green production of 2-phenyl ethanol (2-PEA) for use in perfumes, deodorants, soaps, and detergents (G. Yadav & Yuvraj S. Lawate, 2011).

It is involved in one-pot synthesis methods for α-hydroxy acids and their derivatives (C. Florac, P. Grel, M. Baudy-Floc’h, & A. Robert, 1992).

The compound has been used as a bioactive compound in antimicrobial agents for the plastic industry (A. Zaiton et al., 2018).

Properties

IUPAC Name |

2-[4-(oxiran-2-ylmethoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTFFRCLROZLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439572 | |

| Record name | 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104857-48-9 | |

| Record name | 2-{4-[(Oxiran-2-yl)methoxy]phenyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)